molecular formula C21H18N2O3 B13845633 2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid

2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid

Cat. No.: B13845633
M. Wt: 346.4 g/mol
InChI Key: KZQVVVKGPPAFHG-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid involves the reaction of acetylcoumarin with 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in the presence of concentrated sulfuric acid. This is followed by treatment with phosphorus oxychloride (POCl3) and subsequent reaction with hydrazine hydrate to yield the desired hydrazide .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods for this compound. It is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene] Hydrazide Benzoic Acid is unique due to its specific hydrazide structure and antifungal activity. Unlike other similar compounds, it exhibits a distinct mechanism of action and a broad range of scientific research applications .

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14-

InChI Key

KZQVVVKGPPAFHG-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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